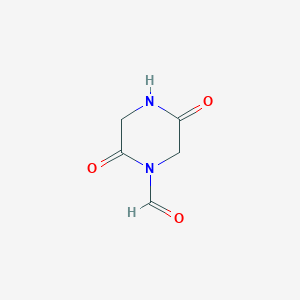

2,5-Dioxopiperazine-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143411-81-8 |

|---|---|

Molecular Formula |

C5H6N2O3 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

2,5-dioxopiperazine-1-carbaldehyde |

InChI |

InChI=1S/C5H6N2O3/c8-3-7-2-4(9)6-1-5(7)10/h3H,1-2H2,(H,6,9) |

InChI Key |

UEVFUWHSRMCOCK-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(CC(=O)N1)C=O |

Canonical SMILES |

C1C(=O)N(CC(=O)N1)C=O |

Synonyms |

1-Piperazinecarboxaldehyde, 2,5-dioxo- (9CI) |

Origin of Product |

United States |

Occurrence and Biogenesis of 2,5 Dioxopiperazine 1 Carbaldehyde and Diketopiperazine Scaffolds

Natural Isolation and Identification from Diverse Biological Sources

The structural rigidity and stability of the DKP ring make it a common motif in natural products. nih.gov

Microorganisms are prolific producers of diketopiperazines, with a significant number of these compounds being isolated from bacteria, fungi, and marine microbes. wikipedia.orgnih.gov Marine-derived fungi, in particular, have been shown to be a rich source of diverse DKP derivatives. nih.gov Actinomycetes, a group of bacteria known for producing a wide array of secondary metabolites, are also significant contributors to the DKP family. nih.gov For instance, the bacterium Bacillus horneckiae, isolated from a marine sponge, produces cyclo-(Phe-Pro). mdpi.com Similarly, a sponge-derived Streptomyces species was found to produce a new diketopiperazine, actinozine A. nih.gov The presence of DKPs in yeast is also well-documented, often contributing to the taste of fermented products. wikipedia.org

Diketopiperazines are not limited to the microbial world and have been identified in a variety of higher organisms. mdpi.comwikipedia.org They have been isolated from plants, algae, lichens, and marine sponges. mdpi.com Furthermore, certain DKPs are known to be produced by mammals. wikipedia.org For example, cyclo(His-Pro) is a metabolite of the thyrotropin-releasing hormone (TRH) in humans. wikipedia.org

Beyond their direct isolation from organisms, diketopiperazines are frequently found in a variety of natural and processed products. They are known to contribute to the bitter taste of many foods and beverages. wikipedia.org The thermal processing of food, such as the roasting of cocoa, can lead to the formation of DKPs from precursor peptides. wikipedia.org They are also found in fermented products like cheese and beer, where their presence is a result of microbial activity. wikipedia.org

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of the diketopiperazine ring is an elegant enzymatic process, primarily involving two major classes of enzymes.

The fundamental step in the biosynthesis of 2,5-diketopiperazines is the cyclization of two α-amino acids. mdpi.com This process can be catalyzed by two distinct enzyme families: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.gov NRPSs are large, modular enzymes that activate and link amino acids, often culminating in the release of a cyclic dipeptide. nih.gov CDPSs, on the other hand, are smaller enzymes that utilize aminoacyl-tRNAs, the building blocks of ribosomal protein synthesis, to construct the diketopiperazine core. nih.govnih.gov

Cyclodipeptide synthases (CDPSs) represent a significant pathway for DKP formation, particularly in bacteria. nih.gov These enzymes catalyze the formation of the cyclic dipeptide from two aminoacyl-tRNA substrates. nih.gov The diversity of DKPs is further expanded by the action of post-cyclization modifying enzymes. nih.gov These "tailoring" enzymes, which include oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases, decorate the basic DKP scaffold with a variety of functional groups, leading to the vast array of structurally complex and biologically active diketopiperazines found in nature. nih.gov The genes encoding these tailoring enzymes are often found in close proximity to the CDPS genes in what are known as biosynthetic gene clusters. nih.gov

Non-Enzymatic Formation and Degradation Pathways

The formation and degradation of diketopiperazine (DKP) scaffolds, including the specific derivative 2,5-Dioxopiperazine-1-carbaldehyde, can occur without enzymatic catalysis, driven by chemical principles and environmental conditions such as temperature and pH. These pathways are significant in various contexts, from food chemistry to pharmaceutical stability.

Non-Enzymatic Formation

The principal non-enzymatic route to the formation of the 2,5-dioxopiperazine core is the intramolecular cyclization of a dipeptide. This reaction involves a nucleophilic attack by the N-terminal amine group on the carbonyl carbon of the C-terminal amino acid's amide bond, leading to the release of a water molecule and the formation of the stable six-membered DKP ring.

Several factors influence the rate of this spontaneous cyclization:

Amino Acid Sequence: The nature of the amino acids in the dipeptide precursor is critical. The presence of proline at the second position (penultimate) of a peptide chain markedly accelerates DKP formation. nih.gov This is due to proline's unique cyclic structure, which pre-organizes the peptide backbone into a conformation conducive to cyclization.

Temperature: Elevated temperatures significantly promote the cyclization reaction. DKPs are commonly formed as degradation products of proteins and peptides during the thermal processing of food, such as in roasted coffee, bread, and stewed beef. wikipedia.orgbaranlab.org Pyrolysis-gas chromatography is an analytical technique that utilizes high heat to intentionally degrade peptides into their constituent DKPs for sequence analysis. rsc.org

pH: The reaction can proceed under acidic, basic, or neutral conditions, though the rate can be influenced by pH. Under basic conditions, epimerization at the chiral centers can also occur. wikipedia.org

Storage Conditions: DKP formation is a known degradation pathway for peptide-based pharmaceuticals during storage, even in the solid state. nih.govnih.gov

While the formation of the parent 2,5-dioxopiperazine ring is well-understood, the specific non-enzymatic formation of This compound is not extensively documented in scientific literature. However, a plausible pathway involves the cyclization of a dipeptide precursor that is already N-formylated at the N-terminus.

Table 1: Key Factors in Non-Enzymatic Formation of the 2,5-Diketopiperazine Scaffold

| Factor | Description of Influence | Relevant Contexts |

| Dipeptide Precursor | Intramolecular cyclization via nucleophilic attack of the N-terminal amine on the C-terminal amide bond. | Primary formation mechanism. |

| Penultimate Proline | The rigid structure of proline significantly increases the rate of cyclization. | Peptide synthesis, protein degradation. |

| Thermal Stress | High temperatures provide the activation energy for cyclization. | Food processing, cooking, analytical pyrolysis. wikipedia.orgbaranlab.orgrsc.org |

| pH Conditions | Cyclization can occur across a range of pH values; basic or acidic conditions can catalyze the reaction and may cause epimerization. wikipedia.org | Pharmaceutical formulation, food chemistry. |

| Long-term Storage | A common degradation pathway for peptide and protein products over time. nih.govnih.gov | Pharmaceutical stability studies. |

Non-Enzymatic Degradation

The 2,5-dioxopiperazine ring is noted for its exceptional stability. It is highly resistant to enzymatic degradation (proteolysis) and chemical hydrolysis compared to its linear peptide counterparts. wikipedia.orgnih.govmdpi.com This stability is a key reason for the prevalence of DKP-containing molecules in medicinal chemistry. nih.govnih.gov

However, non-enzymatic degradation can still occur under specific conditions, primarily affecting substituents on the DKP ring rather than the ring itself. For This compound , the most probable points of non-enzymatic degradation are the N-formyl group and the chiral centers.

Hydrolysis of the N-carbaldehyde Group: The N-formyl group (an N-acyl substituent) is susceptible to hydrolysis under acidic or basic conditions. This reaction would cleave the formyl group, yielding the parent piperazine-2,5-dione and formic acid. Studies on related N-acetylated piperazinediones have shown that such acyl groups can be removed, indicating the lability of this bond. researchgate.net

Epimerization: Under thermal stress or in acidic or basic solutions, the stereocenters at positions C-3 and C-6 of the DKP ring can undergo epimerization. wikipedia.org This process changes the spatial orientation of the side chains, leading to a mixture of cis and trans isomers, which can alter the molecule's biological activity.

Thermal Decomposition: While the ring is stable, very high temperatures, such as those used in pyrolysis, will ultimately lead to the fragmentation and decomposition of the entire molecule. rsc.org

Table 2: Potential Non-Enzymatic Degradation Pathways for this compound

| Degradation Pathway | Description | Conditions | Resulting Products |

| N-Formyl Group Hydrolysis | Cleavage of the amide bond linking the formyl group to the ring nitrogen. | Acidic or basic aqueous environments. | Piperazine-2,5-dione and formic acid. |

| Epimerization | Inversion of stereochemistry at the C-3 and/or C-6 positions. | Elevated temperatures, acidic or basic pH. wikipedia.org | Diastereomers (e.g., cis to trans isomers). |

| Thermal Decomposition | Fragmentation of the ring structure and substituents. | Extreme heat (pyrolytic conditions). rsc.org | Various small molecule fragments. |

Synthetic Methodologies for 2,5 Dioxopiperazine 1 Carbaldehyde and Its Analogs

Chemical Synthesis Approaches

The primary methods for constructing the 2,5-diketopiperazine ring system involve amide bond formation, N-alkylation, and C-acylation. wikipedia.org These approaches can be carried out in either solution-phase or on a solid support, with the latter being particularly amenable to the creation of diverse DKP libraries for high-throughput screening. acs.orgumn.edu

Cyclization Strategies from Linear Peptides and Amino Acid Derivatives

The most common route to 2,5-diketopiperazines is the intramolecular cyclization of linear dipeptides. wikipedia.orgnih.gov This process involves the formation of a second amide bond to close the six-membered ring. The ease of this cyclization can be influenced by several factors, including the amino acid sequence, the presence of protecting groups, and the reaction conditions. nih.govtandfonline.comnih.gov

Solution-phase synthesis offers a traditional and versatile approach to DKP formation. Typically, a linear dipeptide with a C-terminal ester is synthesized using standard peptide coupling methods. acs.orgnih.gov Subsequent heating or treatment with acid or base can then induce cyclization. nih.govbaranlab.org For instance, proline-containing linear dipeptides have been shown to spontaneously form the corresponding DKPs in an alkaline aqueous solution. nih.gov The cyclization of linear dipeptides can also be promoted thermally, a process that may have played a role in prebiotic chemistry. acs.org

A general procedure for the solution-phase synthesis of 2,6-diketopiperazines, a related scaffold, starts with an N-protected amino acid which is coupled with a primary amine. acs.org The resulting amide undergoes N-alkylation followed by cyclization in the presence of a base like potassium carbonate in DMF. acs.org A similar strategy involves the condensation of two α-amino acids in ethylene (B1197577) glycol at high temperatures. whiterose.ac.uk

| Reactants | Conditions | Product | Yield | Reference |

| N-protected amino acid, primary amine | EDC·HCl, HOBt, DMF | Linear dipeptide amide | Not specified | acs.org |

| (Alkylcarbamoylmethylamino)-acetic acid benzyl (B1604629) ester | K2CO3, DMF, 50 °C | 2,6-Diketopiperazine | Not specified | acs.org |

| L-amino acid | Ethylene glycol, 170–190 °C | 2,5-Diketopiperazine | Not specified | whiterose.ac.uk |

| Linear-Pro-Gly | Alkaline aqueous solution (pH=11) | cyclo-Pro-Gly | Higher than from linear-Gly-Pro | nih.gov |

| Linear-Gly-Pro | Alkaline aqueous solution (pH=11) | cyclo-Pro-Gly | Lower than from linear-Pro-Gly | nih.gov |

This table summarizes various solution-phase methods for synthesizing diketopiperazine scaffolds.

Solid-phase synthesis (SPS) provides a powerful platform for the efficient construction of DKP libraries. umn.edunih.gov In this approach, a dipeptide is assembled on a solid support, and subsequent cyclization releases the DKP into solution. acs.org This "cyclative cleavage" strategy often results in high-purity products. acs.orgnih.gov

One common method involves attaching the first amino acid to a resin, followed by coupling with a second amino acid. google.com Deprotection of the N-terminus then triggers an intramolecular aminolysis, leading to the formation of the DKP and its cleavage from the resin. researchgate.net The choice of resin and solvent can significantly impact the reaction efficiency, with microwave-assisted synthesis in aqueous media on PEGA resin showing promising results. researchgate.net

Another solid-phase strategy utilizes a "Backbone Amide Linker" (BAL) to intentionally prepare DKPs. umn.edu This method allows for the incorporation of three points of diversity. Reductive amination of a support-bound aldehyde followed by acylation and subsequent deprotection facilitates cyclization to the resin-bound DKP. nih.gov Cleavage with an acid like trifluoroacetic acid (TFA) then releases the final product in high yield and purity. nih.gov

| Strategy | Key Steps | Diversity Points | Reference |

| Cyclative Cleavage | 1. Attach first amino acid to resin. 2. Couple second amino acid. 3. Deprotect N-terminus to induce cyclization and cleavage. | Two amino acid side chains | acs.orgnih.govresearchgate.net |

| Backbone Amide Linker (BAL) | 1. Reductive amination of support-bound aldehyde. 2. Acylation. 3. Deprotection and cyclization. 4. Acidolytic cleavage. | Two amino acid side chains and one amide bond | nih.govumn.edu |

| Ugi/De-Boc/Cyclize | 1. Ugi four-component reaction on a resin-bound amine. 2. Deprotection of Boc group. 3. Cyclative cleavage. | Three additional points of diversity | nih.gov |

This table outlines different solid-phase synthesis strategies for diketopiperazines.

N-Alkylation and C-Acylation Strategies for Diketopiperazine Modification

Modification of the DKP core through N-alkylation and C-acylation provides further avenues for structural diversification.

N-Alkylation involves the introduction of substituents onto the nitrogen atoms of the DKP ring. This is commonly achieved using a base such as sodium hydride, although this can sometimes lead to epimerization. wikipedia.org Milder conditions, like phase-transfer catalysis, can be employed to minimize this side reaction. wikipedia.org The N-alkylation of a DKP core can also be accomplished by reacting it with an alkyl halide in the presence of a base. nih.gov

C-Acylation involves the introduction of an acyl group at the C-3 or C-6 positions of the DKP ring. This can be achieved through the intramolecular cyclization of an enolate onto a carbamate (B1207046) carbonyl, as demonstrated in the synthesis of a DKP precursor where the ring was formed in 90% yield. wikipedia.org C-functionalization at these positions is sensitive to both steric and polar effects and can proceed through enolate, radical, or cationic intermediates. wikipedia.org

Multicomponent Reactions (MCRs) for Piperazine (B1678402) Core Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like diketopiperazines in a single step from three or more starting materials. nih.gov

The Ugi four-component reaction (U-4CR) is a powerful MCR that has been widely adapted for DKP synthesis. nih.govresearchgate.net In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like intermediate. nih.gov This intermediate can then undergo subsequent cyclization to yield the DKP ring. researchgate.net

One strategy involves an Ugi reaction followed by an intramolecular N-alkylation of the resulting adduct. acs.orgacs.org For example, reacting an amine, an aldehyde, chloroacetic acid, and an isocyanide produces an α-haloacetamide amide, which can then be cyclized to a DKP using a base. wikipedia.org However, this route can be limited by epimerization and may fail if the R¹ group is an alkyl group. wikipedia.org

The Ugi reaction can also be combined with other transformations in a sequential manner. A notable example is a four-component Ugi/Pictet-Spengler two-step procedure to form polycyclic DKPs. thieme-connect.com In this method, the Ugi reaction between an α-keto acid, an amine, an isocyanide, and an aldehyde generates an intermediate that, without purification, is treated with trifluoroacetic acid to induce a Pictet-Spengler type cyclization, affording the tricyclic DKP. thieme-connect.com

Solid-phase Ugi reactions have also been developed for the synthesis of DKP libraries. acs.org In one approach, a resin-bound amino acid is used as the amine component in the Ugi reaction. acs.org The resulting adduct, after deprotection, undergoes base-catalyzed cyclization to form the resin-bound DKP. acs.org

| Ugi Variant | Key Steps | Features | Reference |

| Ugi/Intramolecular N-Alkylation | 1. Ugi reaction of an amine, aldehyde, α-haloacetic acid, and isocyanide. 2. Base-mediated cyclization. | Can be limited by epimerization and substrate scope. | wikipedia.orgacs.org |

| Ugi/Pictet-Spengler | 1. Ugi reaction with an α-keto acid. 2. Acid-catalyzed Pictet-Spengler cyclization. | Forms polycyclic DKPs. | thieme-connect.com |

| Solid-Phase Ugi | 1. Ugi reaction on a resin-bound amine. 2. Deprotection and on-resin cyclization. | Suitable for library synthesis. | acs.org |

This table highlights different Ugi reaction variants used in the synthesis of diketopiperazines.

Aldol (B89426) Condensation Reactions for C-Functionalization of Diketopiperazines

Catalytic Systems and Experimental Conditions in Aldol Reactions

A variety of catalytic systems and experimental conditions have been explored to optimize the aldol condensation of diketopiperazines. The choice of base and solvent plays a crucial role in the reaction's success and yield.

Initially, conditions reminiscent of the Perkin reaction were used. uit.no More contemporary methods have investigated a range of bases. For instance, cesium carbonate (Cs2CO3) in degassed dimethylformamide (DMF) has been used for the condensation of 1-acyl-3-alkylidene-2,5-diketopiperazines with aromatic aldehydes. thieme-connect.com In one study, reacting with isobutyraldehyde (B47883) at room temperature for 18 hours gave a 21% yield, which improved to 42% when the temperature was increased to 80 °C. thieme-connect.com

The combination of a Lewis acid with a base has also proven effective. For example, magnesium bromide ethyl etherate combined with triethylamine (B128534) (TEA) can efficiently catalyze the condensation of N-methylpiperidin-4-one with aromatic aldehydes at room temperature. uit.no This system is believed to proceed through the formation of a magnesium enolate intermediate. uit.no

The use of solid-base catalysts, such as organoamines grafted onto mesoporous silica (B1680970) (MCM-41), represents another advancement. rutgers.edu These catalysts, particularly those with site-isolated secondary amines, create optimized acid-base pairs with surface silanol (B1196071) groups that cooperatively catalyze the aldol condensation with high turnover numbers and selectivity for alcohol products over alkene products. rutgers.edu The catalytic efficiency is influenced by the density of the grafted organoamines, with less dense loading in a polar-protic solvent like isopropanol (B130326) showing higher activity. rutgers.edu

The table below summarizes various catalytic systems and their effectiveness.

| Catalyst/Base | Co-catalyst/Solvent | Substrates | Product Yield | Reference |

| Cesium Carbonate (Cs2CO3) | Dimethylformamide (DMF) | 1-acyl-3-alkylidene-2,5-diketopiperazine and isobutyraldehyde | 42% at 80°C | thieme-connect.com |

| Triethylamine (TEA) | Magnesium Bromide Ethyl Etherate | N-methylpiperidin-4-one and aromatic aldehydes | Efficient at room temperature | uit.no |

| Potassium tert-Butoxide (KOt-Bu) | Not specified | 1,4-diacetylpiperazine-2,5-dione and benzaldehyde | Not specified | researchgate.net |

| Solid-base catalyst (secondary amines on MCM-41) | Isopropanol | Not specified | High turnover number | rutgers.edu |

Stereochemical Control and Regioselectivity in Aldol Products

Stereochemical and regiochemical outcomes are critical aspects of aldol condensation reactions involving diketopiperazines. The geometry of the enolate intermediate plays a significant role in determining the stereochemistry of the final product. The Zimmerman-Traxler model is often invoked to predict the stereochemical course of the reaction. youtube.com

In the condensation of 1-acyl-3-alkylidene-2,5-diketopiperazines, the stereochemistry of the newly formed double bond is a key consideration. For instance, in the synthesis of marine natural products containing a 3-alkylidene-6-arylidene-2,5-diketopiperazine scaffold, the (6Z)-configuration was confirmed through Nuclear Overhauser Effect (NOE) analysis. thieme-connect.com The use of a bis-Boc-protected diketopiperazine in the condensation with an aldehyde led to the formation of both (Z)- and (E)-isomers, with the (Z)-isomer being the major product. thieme-connect.com

Regioselectivity becomes a factor when unsymmetrical diketopiperazines are used. However, much of the research has focused on symmetrical starting materials like 1,4-diacetylpiperazine-2,5-dione, where regioselectivity is not an issue. The primary challenge lies in controlling the stereoselectivity of the exocyclic double bond and the relative stereochemistry of the substituents at the C-3 and C-6 positions.

The table below illustrates the stereochemical outcomes observed in specific reactions.

| Reactants | Conditions | Major Product Stereochemistry | Minor Product Stereochemistry | Reference |

| bis-Boc-protected DKP and aldehyde | Not specified | (Z)-isomer (72% yield) | (E)-isomer (6% yield) | thieme-connect.com |

| 1-acyl-3-alkylidene-2,5-diketopiperazine and aromatic aldehyde | Not specified | (6Z)-configuration | Not specified | thieme-connect.com |

Targeted Synthesis of Substituted and Bridged Diketopiperazines

The synthesis of substituted and bridged diketopiperazines is a significant area of research due to the diverse biological activities exhibited by these compounds. nih.govmdpi.com These synthetic efforts aim to create novel molecular scaffolds with potential applications in medicinal chemistry.

Synthesis of Mono-alkylidene Diketopiperazines

A general strategy for the synthesis of mono-alkylidene diketopiperazines involves iterative aldol condensations starting from a diketopiperazine nucleus. nih.govrsc.org This approach allows for the installation of side chains and is applicable to the synthesis of a wide array of structures, including those derived from non-canonical amino acid residues. nih.gov

One validated method starts with bisacetoxyglycine anhydride (B1165640). nih.gov A key four-step sequence comprising two aldol condensations, a reduction, and lactam N-acylation has been shown to be a general route to mono-alkylidene diketopiperazines. nih.gov This strategy has been successfully applied to the total synthesis of the marine natural product barettin. nih.gov Another approach involves a double condensation strategy starting with 1,4-diacetyl-2,5-diketopiperazine to synthesize 3-alkylidene-6-arylidene DKPs. thieme-connect.com

Strategies for Asymmetric Diketopiperazine Derivatives

The development of catalytic asymmetric methods for preparing functionalized diketopiperazine frameworks has been a major focus. researchgate.net These strategies often involve either linear precursors or cyclic pre-chiral substrates. researchgate.net

One notable method is the catalytic asymmetric mono- and dialkylation of α-substituted 2,5-diketopiperazines. researchgate.net This reaction, catalyzed by novel chiral spirocyclic-amide-derived triazolium organocatalysts, produces a range of enantioenriched 2,5-diketopiperazine derivatives containing one or two tetrasubstituted carbon stereocenters with high yields and excellent diastereo- and enantioselectivities. researchgate.net

Another approach utilizes a chiral auxiliary, such as (R)-(–)-phenylglycinol, for the asymmetric synthesis of derivatives like (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. nih.gov Diastereoselective methylation of the intermediate proceeds with high diastereomeric excess. nih.gov

The table below highlights different asymmetric strategies and their outcomes.

| Asymmetric Strategy | Catalyst/Auxiliary | Key Features | Stereoselectivity | Reference |

| Catalytic Asymmetric Alkylation | Chiral spirocyclic-amide-derived triazolium organocatalyst | Forms one or two tetrasubstituted stereocenters | up to >20:1 dr, >99 % ee | researchgate.net |

| Chiral Auxiliary Based Synthesis | (R)-(–)-phenylglycinol | Synthesis of (R)-(+)-2-methylpiperazine via a 2-oxopiperazine intermediate | >90% de for methylation step | nih.gov |

Construction of Spiro-Dioxopiperazine Scaffolds

Spiro-dioxopiperazine scaffolds are of growing interest in medicinal chemistry due to their unique three-dimensional structures. nih.govsigmaaldrich.com A library-friendly, three-component reaction using various amino acids, ketones, and isocyanides has been developed to generate novel heterocycles with spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds. nih.govresearchgate.netnih.gov This method is efficient for producing a diverse range of molecular probes and drug-like molecules. nih.gov The reaction conditions, particularly the choice of solvent, significantly impact the yield of the desired spiro-compound. researchgate.net

Another strategy for constructing complex spirocyclic systems involves a [3+3] cycloaddition of 2-indolylmethanol with an azomethine ylide derived from 4-aminopyrazolone and benzaldehyde. rsc.org This reaction proceeds at room temperature without a catalyst or base, affording spiro[pyrazolone–pyridoindole] scaffolds in high yields and with excellent diastereoselectivities. rsc.org

| Synthetic Strategy | Key Reactants | Scaffold Type | Key Features | Reference |

| Three-component reaction | Amino acids, ketones, isocyanides | Spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine | Library-friendly, efficient for diversity generation | nih.govresearchgate.netnih.gov |

| [3+3] Cycloaddition | 2-Indolylmethanol, 4-aminopyrazolone, benzaldehyde | Spiro[pyrazolone–pyridoindole] | Catalyst- and base-free, high yield, excellent diastereoselectivity | rsc.org |

Chemoenzymatic and Enzymatic Synthesis Approaches

The integration of enzymatic methods in the synthesis of DKPs offers significant advantages over traditional chemical routes, including high stereoselectivity, mild reaction conditions, and reduced need for protecting groups.

Enzymes play a pivotal role in both the formation of the diketopiperazine core and its subsequent functionalization. Cyclodipeptide synthases (CDPSs) are a key class of enzymes that catalyze the formation of a diverse range of cyclic dipeptides from aminoacylated-tRNA substrates. These enzymes exhibit remarkable substrate specificity, enabling the synthesis of specific DKP scaffolds.

Recent research has also highlighted the use of other enzymes for the functionalization of the DKP ring. For instance, oxidase-mediated catalysis can introduce carbon-carbon double bonds to yield dehydrogenated DKPs, while methyltransferases can be employed for N-alkylation. Furthermore, cytochrome P450 enzymes have been identified that can catalyze both the dimerization and cyclization of DKPs, leading to more complex and bioactive natural products. The ability to harness these enzymatic transformations opens up avenues for creating novel DKP analogs with tailored biological activities.

A notable chemoenzymatic approach involves the use of the adenylation domain of tyrocidine synthetase A (TycA-A). This enzyme catalyzes the adenylation of amino acids, which can then react with an amine through nucleophilic substitution to form a dipeptide ester. This intermediate then undergoes intramolecular cyclization to yield the DKP. A key factor in this cyclization is the pH of the reaction medium, with a pH range of 6.5-9.5 being optimal for the reaction to proceed efficiently. This method has been successfully used to synthesize over 128 different DKPs without racemization. organic-chemistry.org

Biomimetic catalysis using designed peptide assemblies also presents a promising strategy for DKP synthesis. These supramolecular catalysts can mimic nonribosomal peptide synthetases (NRPSs) by capturing two aminoacyl substrates, facilitating the formation of a linear dipeptide intermediate, and then catalyzing its cyclization to the DKP product. The design of the active site in these peptide catalysts can influence the relative yields of the DKP, the linear dipeptide, and hydrolyzed substrates, offering a degree of control over the reaction outcome. researchgate.net

One-pot chemoenzymatic synthesis streamlines the production of DKPs by combining multiple reaction steps in a single vessel, which improves efficiency and reduces waste. The aforementioned TycA-A-catalyzed synthesis of DKPs is a prime example of a one-pot process where the enzymatic synthesis of the dipeptide ester and its subsequent chemical cyclization occur sequentially in the same reactor. organic-chemistry.org The use of a bioreactor with a pH-stat can further optimize this process by controlling the reaction pH over time, leading to improved product titers. organic-chemistry.orgresearchgate.net For example, the production of cyclo(L-Trp-L-Pro) reached 4.07 mM using this optimized bioreactor system. organic-chemistry.orgresearchgate.net

The development of such one-pot methodologies is a significant advancement, offering a versatile and efficient platform for the synthesis of a wide array of DKPs under mild conditions. organic-chemistry.org This approach is particularly valuable for generating diverse libraries of DKPs for high-throughput screening and drug discovery programs.

Table 1: Examples of Chemoenzymatic Synthesis of Diketopiperazines

| Enzyme System | Substrates | Product | Key Features |

|---|---|---|---|

| Adenylation domain of tyrocidine synthetase A (TycA-A) | Various amino acids and amino acid esters | Over 128 types of DKPs | One-pot synthesis, no racemization, pH-dependent cyclization (optimal at pH 6.5-9.5) organic-chemistry.orgresearchgate.net |

| Designed supramolecular peptide assemblies | Various aminoacyl substrates | Diketopiperazines and linear dipeptides | Biomimetic of NRPSs, active site engineering influences product distribution researchgate.net |

| Penicillin acylase | Oxyacid and amino acid | 2,5-diketomorpholine derivatives (analogs) | High yield and enantiomeric purity of the final product researchgate.net |

Diversity-Oriented Synthesis (DOS) and Combinatorial Approaches for Diketopiperazine Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a larger chemical space and increase the probability of discovering novel biological activities. researchgate.netnih.gov The diketopiperazine scaffold is an excellent starting point for DOS due to its conformational rigidity and the presence of multiple points for diversification. wikipedia.org

Combinatorial chemistry, particularly solid-phase organic synthesis (SPOS), has become an indispensable tool for the rapid generation of DKP libraries. organic-chemistry.org SPOS offers several advantages, including the use of excess reagents to drive reactions to completion and simplified purification procedures. organic-chemistry.org A common strategy in the solid-phase synthesis of DKPs is cyclative cleavage, where the final cyclization step releases the DKP from the solid support. organic-chemistry.org

One approach to building DKP libraries on a solid support involves the "Backbone Amide Linker" (BAL) strategy. This method allows for the introduction of diversity at three points: the two amino acid side chains and one of the amide nitrogens. The synthesis of spiro-diketopiperazine libraries has also been achieved using a solid-phase Ugi/diketopiperazine cyclization (UDC) method. organic-chemistry.org

The goal of these combinatorial and DOS approaches is to create large collections of diverse DKPs that can be screened for biological activity against various targets. nih.gov The structural diversity within these libraries can be categorized into:

Appendage Diversity: Variation of the R-groups around the central DKP scaffold.

Stereochemical Diversity: Inclusion of different stereoisomers.

Skeletal Diversity: Modification of the DKP ring itself or the introduction of different ring systems. nih.gov

The generation of such diverse libraries is crucial for identifying novel lead compounds for drug development.

Table 2: Diversity-Oriented and Combinatorial Synthesis of Diketopiperazine Libraries

| Synthetic Approach | Key Features | Types of Diversity Achieved |

|---|---|---|

| Solid-Phase Organic Synthesis (SPOS) | Use of solid support, cyclative cleavage strategies, amenable to automation. organic-chemistry.org | Appendage diversity, stereochemical diversity. |

| Backbone Amide Linker (BAL) Strategy | Allows for diversification at three positions on the DKP scaffold. | Appendage diversity. |

| Ugi/Diketopiperazine Cyclization (UDC) | Enables the synthesis of spiro-diketopiperazine libraries. organic-chemistry.org | Skeletal diversity, appendage diversity. |

| Macrocyclic Peptidomimetic Frameworks | Development of novel methodologies for macrocyclic ring closure and DKP synthesis on solid support. researchgate.net | Skeletal diversity, designed to occupy underrepresented areas of chemical space. researchgate.net |

Chemical Reactivity and Derivatization of the 2,5 Dioxopiperazine 1 Carbaldehyde Scaffold

Reactivity of the Piperazine (B1678402) Ring System

The inherent reactivity of the 2,5-dioxopiperazine ring is characterized by the presence of two amide functionalities and two α-carbons. The N-1 carbaldehyde group, being an electron-withdrawing group, modulates the nucleophilicity and acidity of various positions within the ring.

Electrophilic and Nucleophilic N-Functionalization

The nitrogen atoms of the 2,5-dioxopiperazine scaffold can undergo both electrophilic and nucleophilic functionalization. The presence of the N-1 carbaldehyde group on one nitrogen atom leaves the second nitrogen (N-4) available for further derivatization.

Electrophilic N-Functionalization: The N-4 atom, while less nucleophilic than in an unsubstituted DKP due to the electron-withdrawing effect of the N-1 acyl group, can still react with various electrophiles. N-alkylation is a common modification, often achieved using a base to deprotonate the N-H bond followed by reaction with an alkyl halide. acs.orgcore.ac.uk The choice of base is crucial to avoid side reactions. While strong bases like sodium hydride can be employed, milder conditions are often preferred to prevent potential epimerization at the α-carbons. acs.org

Nucleophilic N-Functionalization: While less common, the nitrogen atoms of the DKP ring can act as leaving groups in certain reactions, particularly after activation. For instance, N-acyl derivatives can undergo ring-opening reactions upon treatment with strong nucleophiles. The N-1 carbaldehyde, being an N-acyl group, can activate the adjacent amide bond towards nucleophilic attack. nih.gov

| Reaction Type | Reagents and Conditions | Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Introduction of an alkyl group at the N-4 position. |

| N-Acylation | Acyl chloride or anhydride (B1165640) | Introduction of an acyl group at the N-4 position. |

| Ring Opening | Strong nucleophiles (e.g., hydroxide, alkoxides) | Cleavage of the amide bond, leading to linear dipeptide derivatives. |

Reactivity at C-3 and C-6 Positions (α-Carbons)

The α-carbons (C-3 and C-6) of the 2,5-dioxopiperazine ring are key sites for functionalization, enabling the introduction of diverse substituents. The reactivity at these positions is significantly influenced by the nature of the N-substituents. An N-acyl group like the carbaldehyde at N-1 can influence the acidity of the α-protons and the stability of intermediates. qub.ac.ukuit.no

The protons on the α-carbons of the DKP ring are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, most notably alkyl halides, in a reaction known as alkylation. The N-1 carbaldehyde group, being electron-withdrawing, can enhance the acidity of the α-protons, facilitating enolate formation.

The regioselectivity of alkylation in an N-1 acylated DKP can be controlled. With one nitrogen acylated, the α-protons adjacent to the other nitrogen (at C-6) might be more readily abstracted, depending on steric and electronic factors. Stepwise alkylation can also be achieved to introduce different substituents at C-3 and C-6. qub.ac.uk

| Reaction | Base | Electrophile | Product |

| Mono-alkylation | LDA, NaH | Alkyl halide | 3- or 6-alkyl-2,5-dioxopiperazine |

| Di-alkylation | Strong base | Excess alkyl halide | 3,6-dialkyl-2,5-dioxopiperazine |

Beyond enolate chemistry, the α-carbons of DKPs can also be functionalized through radical and cationic intermediates. qub.ac.uk Radical reactions can be initiated by radical initiators and allow for the introduction of a variety of functional groups. For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at the α-position, which can then be displaced by nucleophiles.

Cationic intermediates, such as N-acyliminium ions, can also be generated from N-acylated DKPs. These electrophilic species can then be trapped by a range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. The N-1 carbaldehyde can participate in the formation of such intermediates.

Halogenation at the α-positions of the DKP ring is a valuable transformation for introducing a handle for further derivatization. As mentioned, radical halogenation with reagents like NBS is a common method. qub.ac.uk The resulting α-halo-DKPs are versatile intermediates that can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse side chains.

Transformations Involving the Carbaldehyde Moiety at N-1

The carbaldehyde group at the N-1 position is a reactive functional group that can undergo a variety of transformations characteristic of aldehydes. These reactions provide a powerful tool for further derivatization of the DKP scaffold.

Common transformations of the N-1 carbaldehyde could include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents. This would provide an N-1 carboxylated DKP, which could be further functionalized, for instance, by forming amide bonds.

Reduction: The aldehyde can be reduced to a primary alcohol. This transformation would yield an N-1 hydroxymethyl DKP, which could be used in ether or ester formation.

Nucleophilic Addition: The electrophilic carbon of the carbaldehyde is susceptible to attack by various nucleophiles. For example, Grignard reagents or organolithium compounds could add to the carbonyl group to form secondary alcohols. youtube.com The Wittig reaction could be employed to convert the aldehyde into an alkene, introducing a carbon-carbon double bond at the N-1 substituent. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Reductive Amination: The carbaldehyde can react with amines to form an imine, which can then be reduced to an amine. This provides a route to N-1 aminomethylated DKPs.

Deformylation: The formyl group can be removed under certain conditions to regenerate the N-H bond, which could be useful if the formyl group is used as a protecting group. nih.gov

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | N-1 Carboxylic acid derivative |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | N-1 Hydroxymethyl derivative |

| Grignard Reaction | Grignard reagent (R-MgX) followed by workup | N-1 (Hydroxyalkyl) derivative |

| Wittig Reaction | Phosphonium ylide (Ph3P=CHR) | N-1 Alkenyl derivative |

| Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN) | N-1 (Aminomethyl) derivative |

| Deformylation | Acidic or basic hydrolysis | 2,5-Dioxopiperazine (unsubstituted at N-1) |

Aldehyde Condensation and Addition Reactions

The aldehyde group of 2,5-dioxopiperazine-1-carbaldehyde is a key site for carbon-carbon bond formation through condensation and addition reactions. A notable example is the aldol (B89426) condensation, a fundamental reaction in which an enolate ion reacts with a carbonyl compound. In the context of the 2,5-dioxopiperazine scaffold, the aldehyde can act as the electrophilic partner.

For aldol-type reactions involving diketopiperazines, the reactivity of the methylene (B1212753) groups on the ring often requires activation, for instance, by N-acylation. uit.no Gallina and Liberatori demonstrated that N-acetylated 2,5-diketopiperazines can undergo condensation with aromatic aldehydes in the presence of triethylamine (B128534) and dimethylformamide. uit.no While this works well for aromatic aldehydes, reactions with aliphatic aldehydes under these conditions are less successful. uit.no The use of a stronger, bulkier base like potassium tert-butoxide allows for the smooth reaction of both aromatic and aliphatic aldehydes. uit.no

The success of crossed or mixed aldol condensations, where two different carbonyl compounds react, depends on controlling which molecule forms the enolate and which acts as the electrophile. youtube.com Generally, aldehydes are more reactive electrophiles than ketones. libretexts.org To achieve a selective reaction and avoid a mixture of products, one reactant should be non-enolizable but a good electrophile, while the other readily forms an enolate. youtube.com

In a typical scenario for a successful crossed-aldol condensation, the compound with α-hydrogens is added slowly to a solution containing a non-enolizable aldehyde in a basic medium. youtube.com This strategy ensures that the enolate, once formed, immediately reacts with the excess electrophilic aldehyde. youtube.com

Oxidation and Reduction of the Carbaldehyde Group

The carbaldehyde group is readily susceptible to both oxidation and reduction, providing access to carboxylic acid and alcohol derivatives, respectively. The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents.

Conversely, the reduction of the aldehyde to a primary alcohol can be accomplished with common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. In a multi-step synthesis of (+)-gliocladin C, an ester group was reduced to an aldehyde, which then participated in a condensation reaction. nih.gov This highlights the synthetic utility of controlling the oxidation state of the C1 substituent.

Ring Modification and Rearrangement Reactions

Beyond the reactivity of the carbaldehyde group, the diketopiperazine ring itself can be chemically modified through various reactions.

Reduction of Ring Carbonyl Groups

The amide carbonyls of the diketopiperazine ring can be reduced to yield piperazines. baranlab.org This transformation fundamentally alters the core scaffold, moving from a planar, rigid structure to a more flexible, non-planar piperazine ring. The reduction can be achieved using strong reducing agents like lithium aluminum hydride.

In the synthesis of complex natural products, selective reduction is often crucial. For instance, in the total synthesis of (+)-stephacidin A, a Wolff-Kishner reduction was employed to reduce a 3-pyrrolidinone (B1296849) carbonyl group. nih.gov Another example involves the reduction of an oxindole (B195798) carbonyl using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). nih.gov

Aromatization of the Diketopiperazine Ring System

The diketopiperazine ring can be converted into an aromatic pyrazine (B50134) system. One method involves the reaction of lactam-derived enol phosphates of 2,5-diketopiperazines with palladium-catalyzed reactions to form 1,4-dihydropyrazines, which can then be aromatized to pyrazines in the presence of acid. wikipedia.org Another approach involves the direct conversion of diketopiperazines into pyrazine derivatives. rsc.org

Conversion to Thio-Derivatives (e.g., Dithiones)

The carbonyl groups of the diketopiperazine ring can be converted to thiocarbonyls to form thio- and dithio-derivatives. baranlab.org This transformation is typically achieved using thionating reagents such as Lawesson's reagent or phosphorus pentasulfide. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the scaffold.

Synthesis of Aza-Analogs (Aza-Diketopiperazines)

Replacing one of the α-carbon atoms of the diketopiperazine ring with a nitrogen atom leads to the formation of aza-diketopiperazines (aza-DKPs). rsc.org These analogs are of interest in medicinal chemistry as they can act as constrained dipeptidomimetics. rsc.org

Several synthetic strategies have been developed to access aza-DKPs. One of the earliest methods, reported by Schlögl and Korger in 1951, involves the treatment of an amino acid carbamate (B1207046) derivative with hydrazine (B178648) monohydrate, which cyclizes to form the triazine-dione ring system. nih.gov

More recent methods offer greater efficiency and diversity. A one-pot synthesis has been developed that involves the acylation of a carbazate (B1233558) with chloroacetyl chloride, followed by an SN2 reaction with a primary amine, formation of an N-isocyanate, and subsequent cyclization. acs.org This allows for the rapid assembly of structurally diverse aza-DKPs. acs.org Another approach utilizes a domino cyclohydrocarbonylation/addition process starting from allyl-substituted aza-DKPs to create novel bicyclic and tricyclic scaffolds. rsc.orgnih.gov

The synthesis of aza-DKPs can also be achieved from unprotected amino acids. A one-pot strategy where a semicarbazide (B1199961) intermediate is formed and then cyclized with trifluoroacetic acid in water has been shown to produce aza-DKPs in moderate yields. nih.gov

Structural Characterization and Conformational Analysis of 2,5 Dioxopiperazine 1 Carbaldehyde

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for deducing the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, scientists can piece together the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, HSQC, HMBC)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2,5-Dioxopiperazine-1-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments would be essential.

Expected ¹H and ¹³C NMR Spectral Data:

The ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the protons on the piperazine (B1678402) ring, and the N-H protons. The aldehyde proton would likely appear as a singlet or a finely coupled multiplet in the downfield region (around 9-10 ppm). The protons on the carbon atoms adjacent to the carbonyl groups and the nitrogen atom would exhibit complex splitting patterns due to coupling with each other.

The ¹³C NMR spectrum would be characterized by the presence of three carbonyl carbon signals: two amide carbonyls and one aldehyde carbonyl, with the aldehyde carbon appearing at a lower field. The chemical shifts of the ring carbons would provide information about their electronic environment.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aldehyde H | 9.0 - 10.0 | - | C=O (aldehyde), Ring C |

| Aldehyde C | 185 - 200 | - | Aldehyde H |

| Amide C=O | - | 160 - 175 | Ring H, N-H |

| Ring CH₂ | 3.5 - 4.5 | 40 - 55 | Other Ring C, C=O |

| Ring CH | 4.0 - 5.0 | 50 - 65 | Other Ring C, C=O, Aldehyde C |

| N-H | 7.0 - 8.5 | - | Ring C, C=O |

Note: These are predicted values and would need to be confirmed by experimental data.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, allowing for the confirmation of its molecular formula (C₅H₆N₂O₃).

The fragmentation pattern observed in the mass spectrum (typically using techniques like Electron Ionization - EI or Electrospray Ionization - ESI) would offer valuable structural clues. Expected fragmentation pathways would involve the loss of the formyl group (CHO), carbon monoxide (CO), and cleavage of the piperazine ring. Analysis of these fragments helps to piece together the structure of the parent ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O (amide and aldehyde), and C-N bonds.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3200 - 3400 | Amide N-H bond |

| C-H stretch | 2700 - 2900 | Aldehyde C-H bond |

| C=O stretch | 1720 - 1740 | Aldehyde carbonyl |

| C=O stretch | 1650 - 1690 | Amide carbonyls (Amide I band) |

Chiroptical Methods for Absolute Stereochemical Assignment

If this compound is chiral, chiroptical methods would be necessary to determine its absolute configuration.

Electronic Circular Dichroism (ECD) Calculation and Experimental Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations for the different possible enantiomers, the absolute stereochemistry can be assigned.

X-ray Crystallography for Definitive Solid-State Structure Determination

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. It would definitively establish the connectivity and stereochemistry, confirming the structural assignments made by spectroscopic methods. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, which influence the packing of the molecules in the crystal lattice.

Conformational Analysis of the Diketopiperazine Ring System

The planarity of the two amide bonds within the diketopiperazine ring is a dominant factor in its conformational preferences. However, to alleviate steric strain and optimize electronic interactions, the ring often adopts non-planar conformations. The substitution pattern on the ring, particularly at the nitrogen and alpha-carbon atoms, plays a crucial role in determining the specific puckering of the ring.

The diketopiperazine ring in substituted derivatives typically deviates from a planar arrangement and adopts either a flattened-boat or a more pronounced twist-boat conformation. In a flattened-boat conformation, four of the ring atoms are nearly coplanar, while the other two are displaced on the same side of this plane. The twist-boat conformation is a more distorted, non-planar arrangement that minimizes torsional strain.

Computational studies on analogous N-acyl systems can provide insights into the likely conformations. For instance, calculations on acetaldehyde (B116499) have shown that the syn conformation is favored, which could have implications for the orientation of the carbaldehyde group relative to the diketopiperazine ring. ic.ac.uk The interplay between the steric hindrance of the formyl group and the electronic requirements of the amide bonds is expected to favor a non-planar conformation to minimize unfavorable interactions. While direct experimental data for this compound is not available, the general principles governing diketopiperazine conformation strongly suggest a preference for either a flattened-boat or a twist-boat conformation over a planar or chair form.

Table 1: Comparison of Idealized Ring Conformations

| Conformation | Key Features | Expected Strain |

| Planar | All ring atoms in the same plane. | High torsional and angle strain. |

| Chair | Alternating atoms above and below a mean plane. | Generally lower strain for cyclohexanes, but less favored in diketopiperazines due to the planarity of amide bonds. |

| Flattened-Boat | Four atoms nearly coplanar, two atoms displaced to the same side. | Reduced torsional strain compared to planar. |

| Twist-Boat | A twisted, non-planar conformation. | Minimizes both torsional and steric strain. |

Intramolecular hydrogen bonds are a critical factor in determining the three-dimensional structure of molecules, including peptides and their derivatives. In this compound, the potential for intramolecular hydrogen bonding exists between the N-H proton at the N4 position and the oxygen atom of the carbaldehyde group.

The strength of a potential intramolecular hydrogen bond can be assessed using various spectroscopic and computational methods. For example, NMR spectroscopy can be used to probe the chemical environment of the N-H proton. nih.gov A downfield chemical shift of the N-H proton in a non-polar solvent compared to a hydrogen-bond-accepting solvent can indicate the presence of an intramolecular hydrogen bond.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the different possible conformers and to calculate the energy of any potential intramolecular hydrogen bonds. nih.gov Such studies on related α-acylmethane derivatives have demonstrated the presence of unusual intramolecular hydrogen bonding interactions. nih.gov While specific experimental or computational data for this compound is not presently available, the principles of conformational analysis suggest that if an intramolecular hydrogen bond does form, it would significantly influence the preference for a particular non-planar conformation, likely a distorted boat-like structure, to accommodate the optimal geometry for the hydrogen bond.

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Influence on Conformation |

| Hydrogen Bond | N4-H | O=C (carbaldehyde) | Could favor a specific boat or twist-boat conformation to facilitate the interaction. |

| Steric Repulsion | C=O (carbaldehyde) | C2=O / C6-H | May lead to puckering of the ring to minimize steric clash. |

| Dipole-Dipole | C=O (ring) | C=O (carbaldehyde) | The relative orientation of the dipoles would influence the rotational position of the carbaldehyde group and the ring conformation. |

Pharmacological Potential and Mechanistic Insights of 2,5 Dioxopiperazine 1 Carbaldehyde and Diketopiperazine Derivatives

Biological Activities and Molecular Interaction Profiles

DKP derivatives exhibit a remarkable range of biological activities, including anti-cancer, anti-microbial, neuroprotective, and anti-inflammatory properties. nih.govnih.govresearchgate.netnih.gov Their rigid, chiral structure allows for specific interactions with a variety of biological targets, making them promising candidates for drug development. chapman.eduwikipedia.org

Anti-Cancer Activities and Associated Cellular Mechanisms

Diketopiperazines have emerged as a significant class of compounds with potent anti-cancer activities, acting through various cellular mechanisms. wustl.edunih.govrsc.org

A number of DKP derivatives have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. rsc.orgnih.govnih.gov For instance, Deoxymicelianamide, an oxyprenylated DKP, has shown significant growth inhibitory effects against several human cancer cell lines, with the presence of a geranyloxy side chain and an exocyclic double bond being crucial for its activity. nih.gov Similarly, certain 2,6-diketopiperazines have been found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov The epipolythiodiketoperazine (ETP) alkaloids, a complex class of natural products, are known for their potent induction of apoptotic cell death across a wide range of cancer types. rsc.org

Another key mechanism is the induction of cell cycle arrest. Some DKPs can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation. nih.gov The ability of certain DKP derivatives to cause cell cycle arrest has been observed in various cancer cell lines. nih.gov

Furthermore, some DKPs function as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. A series of 1,3-disubstituted 2,5-diketopiperazine derivatives have been developed as HDAC1 inhibitors, showing preferential activity against HDAC1-3 and exhibiting growth inhibitory effects against leukemia cell lines like K562 and HL-60. nih.gov

The structural diversity of DKPs allows for a wide range of structure-activity relationships, enabling the optimization of their anti-cancer properties. wustl.edunih.gov For example, modifications to the DKP scaffold have been explored to enhance their specificity and pharmacokinetic profiles. wustl.eduresearchgate.net

Table 1: Anti-Cancer Activities of Selected Diketopiperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| Deoxymicelianamide | Various human cancer cell lines | Growth inhibition, Apoptosis induction nih.gov |

| 2,6-Diketopiperazines | MDA-MB-231 (Triple-negative breast cancer) | Inhibition of proliferation, Apoptosis induction nih.gov |

| Epipolythiodiketopiperazine (ETP) Alkaloids | Broad range of cancer cell lines | Potent induction of apoptosis rsc.org |

| 1,3-Disubstituted 2,5-Diketopiperazines | K562, HL-60 (Leukemia) | Histone Deacetylase (HDAC) inhibition nih.gov |

| Cyclo(L-Phe-L-Hyp) | U87-MG, U251 (Human glioma) | Inhibition of proliferation chapman.edu |

Anti-Microbial Properties (Antibacterial, Antifungal, Antiviral) and Mode of Action

Diketopiperazines represent a promising class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and viruses. nih.govnih.gov Their unique structural features contribute to their efficacy and diverse modes of action. nih.gov

Antibacterial Activity: Many DKP derivatives have demonstrated potent antibacterial activity, including against drug-resistant strains. nih.govmdpi.com For example, certain N-alkylated amphiphilic 2,5-diketopiperazines have shown activity comparable or superior to clinically used antibiotics against resistant bacteria like MRSA, VRE, and MDR-resistant E. coli. nih.gov The mechanism of action for some of these compounds involves disruption of the bacterial cell membrane. nih.gov Indole diketopiperazine alkaloids isolated from a deep-sea fungus, Aspergillus chevalieri, have also shown inhibitory activities against several pathogenic bacteria. mdpi.com One of these compounds, neoechinulin (B12335001) B, was observed to induce structural damage to the cells of Aeromonas hydrophila, leading to cell death. mdpi.com The well-known antibiotic bicyclomycin (B1666983) is a diketopiperazine that has been developed for clinical applications. nih.gov

Antifungal Activity: Several DKPs have also exhibited significant antifungal properties. nih.govmdpi.com Streptodiketopiperazines A and B, isolated from a Streptomyces species in the Mariana Trench, showed antifungal activity against Candida albicans. mdpi.com Other derivatives have demonstrated activity against fungi such as Aspergillus fumigatus and Trichophyton rubrum. mdpi.com

Antiviral Activity: The antiviral potential of DKPs has also been explored. nih.govnih.gov Novel N-substituted 2,5-diketopiperazine derivatives have been synthesized and evaluated for their activity against the influenza virus (H5N2). nih.govnih.gov Molecular docking studies suggest that these compounds may act by binding to the neuraminidase enzyme of the virus, a key target for antiviral drugs. nih.gov

The stereochemistry and substitutions on the DKP ring play a crucial role in their antimicrobial activity, influencing their three-dimensional structure and interaction with microbial targets. nih.gov

Table 2: Anti-Microbial Activities of Selected Diketopiperazine Derivatives

| Compound/Derivative Class | Target Microbe(s) | Mode of Action |

| N-alkylated amphiphilic 2,5-DKPs | MRSA, VRE, MDR-E. coli | Membrane disruption nih.gov |

| Neoechinulin B | Aeromonas hydrophila | Induces cell structural damage mdpi.com |

| Streptodiketopiperazines A & B | Candida albicans | Antifungal activity mdpi.com |

| N-substituted 2,5-DKPs | Influenza A virus (H5N2) | Potential neuraminidase inhibition nih.gov |

| Bicyclomycin | Gram-negative bacteria | Inhibition of Rho transcription termination factor wikipedia.org |

Neuroprotective and Neurochemical Modulatory Effects

Diketopiperazines have garnered significant interest for their neuroprotective and nootropic (cognition-enhancing) activities. nih.govresearchgate.netresearchgate.net Their ability to cross the blood-brain barrier makes them particularly promising candidates for the treatment of neurodegenerative diseases. nih.govresearchgate.net

One of the most studied neuroprotective DKPs is Cyclo(His-Pro) (CHP), a metabolite of thyrotropin-releasing hormone (TRH). wikipedia.orgresearchgate.net CHP and its derivatives have been shown to protect neurons from death induced by various insults, including free radicals and calcium mobilization. researchgate.net These compounds are being investigated for their potential therapeutic use in conditions like Alzheimer's disease and amyotrophic lateral sclerosis. researchgate.net

The neuroprotective mechanisms of DKPs are multifaceted. Some derivatives have been shown to attenuate both necrotic and apoptotic cell death pathways in the brain following traumatic injury. nih.gov For example, a novel diketopiperazine, compound 35b, demonstrated significant neuroprotection in a rat model of traumatic brain injury by reducing lesion volume and decreasing the number of TUNEL-positive (apoptotic) neurons in the hippocampus. nih.gov The neuroprotective effects of some DKPs appear to be pleiotropic, involving the reduction of secondary injury factors like cyclins and calpains, while simultaneously upregulating endogenous neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and heat shock protein 70 (HSP-70). researchgate.net

Furthermore, certain DKPs have shown efficacy in models of glutamate (B1630785) and β-amyloid neurotoxicity, which are implicated in the pathology of various neurodegenerative disorders. researchgate.net

Table 3: Neuroprotective Effects of Selected Diketopiperazine Derivatives

| Compound/Derivative | Experimental Model | Observed Effects |

| Cyclo(His-Pro) (CHP) and derivatives | In vitro models of neuronal death | Prevention of neuronal death induced by free radicals and calcium mobilization researchgate.net |

| Compound 35b | Rat model of traumatic brain injury | Improved motor and cognitive recovery, reduced lesion volume, decreased neuronal apoptosis nih.gov |

| DKP 6 | In vitro and in vivo models | Protection against glutamate and β-amyloid neurotoxicity, reduction of brain lesion volumes researchgate.net |

Anti-inflammatory and Anti-oxidant Activities

Several diketopiperazine derivatives have demonstrated significant anti-inflammatory and antioxidant properties, suggesting their potential in managing inflammatory conditions. nih.govmdpi.com

Novel diketopiperazine alkaloids, such as penipiperazine A, isolated from the marine-derived fungus Penicillium brasilianum, have been shown to possess potent anti-inflammatory effects. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, these compounds significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator. nih.gov They also suppressed the expression of pro-inflammatory cytokines, making them attractive candidates for further development as anti-inflammatory agents. nih.gov

The antioxidant activity of some DKPs contributes to their protective effects. For instance, Cyclo(His-Pro) has been shown to exert a protective effect against oxidative stress in cells injured by hydrogen peroxide. researchgate.net Its mechanism involves a decrease in the generation of reactive oxygen species (ROS) and an increase in the levels of glutathione (B108866), a major endogenous antioxidant. researchgate.net This cytoprotective effect is believed to occur through the activation of the Nrf2-ARE pathway, a key regulator of antioxidant gene expression. researchgate.net

The anti-inflammatory effects of some compounds are mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response. mdpi.com

Table 4: Anti-inflammatory and Anti-oxidant Activities of Selected Diketopiperazine Derivatives

| Compound/Derivative | Cell/Animal Model | Key Findings |

| Penipiperazine A | LPS-stimulated RAW264.7 cells | Significant inhibition of NO release and pro-inflammatory cytokine expression nih.gov |

| Cyclo(His-Pro) | H2O2-injured cells | Decreased ROS generation, increased glutathione levels, activation of Nrf2-ARE pathway researchgate.net |

| Lansai C and Lansai D | RAW 264.7 cells | Exhibit anti-inflammatory effects nih.gov |

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression, including the production of virulence factors and biofilm formation. nih.govwikipedia.org The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. Several diketopiperazines have been identified as potent quorum sensing inhibitors (QSIs). nih.govnih.gov

DKPs can interfere with QS systems, particularly the LuxR-mediated systems common in Gram-negative bacteria. nih.gov By modulating these signaling pathways, DKPs can prevent the coordinated expression of genes responsible for pathogenesis. nih.gov For example, the diketopiperazine cis-cyclo(Leu-Tyr) has been shown to inhibit the formation of bacterial biofilms, which are notoriously difficult to eradicate and contribute to chronic infections. wikipedia.org

A study on the marine fungus Penicillium sp. ZJUT-34 led to the isolation of a new 2,5-DKP derivative, O-dihydroxycyclopenol, which significantly inhibited the production of violacein (B1683560) in Chromobacterium violaceum, a common model organism for screening QSIs. nih.gov This inhibition occurred at concentrations that did not affect bacterial growth, highlighting its specific action on the QS system. nih.gov Another DKP, cyclo(Phe-Pro), has been shown to regulate gene expression in a variety of bacteria, including Vibrio fischeri and Staphylococcus aureus. wikipedia.org

The ability of DKPs to act as QSIs offers an alternative approach to controlling bacterial infections by disarming pathogens rather than killing them, which may reduce the development of resistance. nih.gov

Table 5: Quorum Sensing Inhibition by Selected Diketopiperazine Derivatives

| Compound/Derivative | Target Organism/System | Observed Effect |

| O-dihydroxycyclopenol | Chromobacterium violaceum | Significant inhibition of violacein production nih.gov |

| cis-cyclo(Leu-Tyr) | Biofilm-forming bacteria | Inhibition of bacterial biofilm formation wikipedia.org |

| Cyclo(Phe-Pro) | Vibrio fischeri, Staphylococcus aureus | Regulation of gene expression wikipedia.org |

Enzyme Inhibition Profiles (e.g., Apoptotic Peptidase Activating Factor 1 inhibition)

Diketopiperazines have been shown to inhibit a variety of enzymes, which underlies many of their pharmacological effects. Their rigid cyclic structure makes them suitable scaffolds for designing specific enzyme inhibitors.

One important target is Apoptotic Peptidase Activating Factor 1 (Apaf-1), a key protein in the intrinsic pathway of apoptosis. nih.gov Apaf-1 is a central component of the apoptosome, which activates caspase-9 and initiates the caspase cascade leading to cell death. nih.gov Pharmacological inhibition of Apaf-1 has been proposed as a therapeutic strategy for diseases associated with excessive apoptosis. nih.gov While direct inhibition of Apaf-1 by 2,5-Dioxopiperazine-1-carbaldehyde has not been specifically reported, the potential for DKP derivatives to modulate this pathway is an area of interest.

DKPs have been successfully developed as inhibitors of other enzyme classes as well. For example, as mentioned previously, certain DKP derivatives are potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov

Furthermore, some DKPs have been shown to inhibit poly(ADP-ribose)polymerase (PARP), another crucial enzyme involved in DNA repair and a target for cancer treatment. nih.gov Molecular modeling studies have shown that simple DKPs like cyclo(L-Ala-L-Ala) can interact with key residues in the active site of PARP-1. nih.gov

Table 6: Enzyme Inhibition Profiles of Selected Diketopiperazine Derivatives

| Compound/Derivative Class | Target Enzyme | Therapeutic Relevance |

| 1,3-Disubstituted 2,5-DKPs | Histone Deacetylases (HDACs) | Anti-cancer nih.gov |

| Cyclo(L-Ala-L-Ala) | Poly(ADP-ribose)polymerase (PARP) | Anti-cancer nih.gov |

| XR5118 | Plasminogen Activator Inhibitor-1 (PAI-1) | Cardiovascular diseases, Cancer nih.gov |

Receptor Binding and Modulation (e.g., G Protein-Coupled Receptors, Sigma-1 receptor)

Diketopiperazine derivatives have demonstrated the ability to bind to and modulate the activity of various receptors, including G Protein-Coupled Receptors (GPCRs) and the Sigma-1 receptor. mdpi.comnih.govresearchgate.netnih.gov This interaction is a key aspect of their pharmacological potential.

G Protein-Coupled Receptors (GPCRs): GPCRs are a large family of membrane proteins that are crucial for a wide range of physiological processes, making them significant drug targets. mdpi.comresearchgate.netnih.gov In silico studies have evaluated the binding affinity of several DKP derivatives to the β2-Adrenergic Receptor (β2-AR), a well-studied GPCR. mdpi.comresearchgate.net These studies, utilizing molecular docking, have shown that certain DKPs can fit within the receptor's binding pocket. For instance, tryptophan-proline diketopiperazine was found to have a notable binding affinity, attributed to the aromatic nature of tryptophan and the rigidity of proline. mdpi.comresearchgate.net This suggests that the DKP scaffold can serve as a basis for designing modulators of GPCR activity. mdpi.comresearchgate.net Furthermore, a convergent synthetic approach has been developed to create complex DKP libraries from pipecolic acid scaffolds, which were then screened against a panel of GPCR targets, identifying novel ligands for several of these receptors. nih.gov

Sigma-1 Receptor: The Sigma-1 receptor is a unique, ligand-operated chaperone protein located in the endoplasmic reticulum that is involved in modulating various cellular signaling pathways. frontiersin.orgmdpi.com It has been implicated in a range of neurological and psychiatric conditions. frontiersin.orgmagtechjournal.com Research has shown that novel spirocyclic-2,6-diketopiperazine derivatives can be synthesized and exhibit affinity for both sigma-1 and sigma-2 receptors. nih.gov In vitro binding studies revealed that some of these compounds have high affinity and selectivity for the sigma-1 receptor. nih.gov For example, one compound demonstrated a high affinity with a Ki value of 5.9 ± 0.5 nM and a 95-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov Amantadine and memantine, which possess structures with some similarities to diketopiperazines, have also been shown to act as ligands for the sigma-1 receptor, further highlighting the potential for this receptor to be modulated by DKP-like structures. nih.gov

Structure-Activity Relationship (SAR) Studies of Diketopiperazine Derivatives

The biological activity of diketopiperazine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different chemical features influence their potency and selectivity.

Influence of Substituents and Functional Groups on Biological Potency and Selectivity

The nature and position of substituents on the diketopiperazine ring significantly impact biological activity. jst.go.jprsc.org For instance, in a series of 1,3-disubstituted 2,5-diketopiperazine derivatives designed as histone deacetylase (HDAC) inhibitors, the substituents on the phenyl ring of the zinc-binding group markedly influenced their inhibitory activity. jst.go.jp The introduction of a fluorine atom at the para-position of the amide resulted in a nearly 30-fold decrease in HDAC1 activity compared to the unsubstituted analog. jst.go.jp Conversely, larger substituents like chlorine or a methyl group at the same position led to a loss of enzymatic activity, suggesting that steric hindrance plays a critical role. jst.go.jp

In another study focusing on tubulin polymerization inhibitors, introducing hydrophobic groups into the A-ring of the diketopiperazine derivatives was found to be favorable for binding affinity. rsc.orgnih.gov For example, a compound with a benzoyl group substituted on the A-ring exhibited enhanced anti-proliferative activity. nih.gov These findings underscore the importance of carefully selecting substituents to optimize the desired biological effect.

Impact of Stereochemistry on Pharmacological Activity

Stereochemistry is a critical determinant of the pharmacological activity of diketopiperazine derivatives. nih.govnih.govslideshare.netslideshare.net The spatial arrangement of atoms can drastically alter the three-dimensional structure and, consequently, the biological activity. nih.gov

Studies on N-alkylated amphiphilic 2,5-diketopiperazines as antimicrobial agents have shown that stereochemistry can modulate their bioactivity. nih.gov Enantiopure samples often display improved activity compared to diastereomeric mixtures. nih.gov For instance, the l-configuration was generally more favorable for microbial selectivity. nih.gov The trans-diastereomer was identified as the most selective, with reduced toxicity and high potency against Gram-positive bacteria and yeasts. nih.gov

In the context of HDAC inhibitors, (S)-isomers of 2,5-diketopiperazine derivatives showed better activity than the corresponding (R)-isomers. jst.go.jp This highlights that the specific stereochemical configuration is crucial for effective interaction with the biological target. The different three-dimensional shapes of enantiomers can lead to different binding affinities and efficacies at their target sites. nih.gov

Effects of Ring System Modifications on Biological Profiles

Modifications to the core ring system of diketopiperazines can lead to significant changes in their biological profiles. nih.gov The rigid six-membered ring of the DKP scaffold provides a stable platform for chemical modifications. nih.govnih.govnih.gov

Advanced Methodologies for Biological Evaluation and Mechanistic Elucidation

The discovery and development of novel diketopiperazine-based therapeutic agents rely on advanced methodologies for biological evaluation and understanding their mechanisms of action.

Development of In Vitro Assays for Target Identification

A variety of in vitro assays are employed to identify the biological targets of diketopiperazine derivatives and to quantify their activity. mdpi.comjst.go.jpnih.gov For HDAC inhibitors, a common method is the HDAC fluorescent activity assay, which uses a specific substrate and developer combination to measure the inhibitory activity of compounds against different HDAC isoforms. jst.go.jp This allows for the determination of IC50 values and the assessment of selectivity. jst.go.jp